![molecular formula C20H25F2N5O B6458351 4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine CAS No. 2549006-35-9](/img/structure/B6458351.png)
4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a morpholine ring, a piperazine ring, a pyrimidine ring, and a difluorophenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a morpholine ring, a piperazine ring, a pyrimidine ring, and a difluorophenyl group. These groups are likely connected in a specific configuration, but without more information or a visual representation of the molecule, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The presence of a pyrimidine ring suggests potential reactivity at the nitrogen positions. The difluorophenyl group could also be reactive, particularly under conditions that would promote aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of both morpholine and piperazine rings could impart basic properties, while the difluorophenyl group could contribute to the compound’s lipophilicity .Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, are known to interact with a variety of targets, including receptors, enzymes, and ion channels .
Mode of Action
It’s known that compounds with a piperazine moiety can interact with their targets in a variety of ways, such as by binding to the active site of an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
Compounds with similar structures have been found to modulate various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N5O/c1-15-12-19(26-8-10-28-11-9-26)24-20(23-15)27-6-4-25(5-7-27)14-16-2-3-17(21)13-18(16)22/h2-3,12-13H,4-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHOVPPAVMLCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
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